molecular formula C10H10ClNO2S B6186729 3-(aminomethyl)-1-benzothiophene-5-carboxylic acid hydrochloride CAS No. 2639462-38-5

3-(aminomethyl)-1-benzothiophene-5-carboxylic acid hydrochloride

Cat. No. B6186729
CAS RN: 2639462-38-5
M. Wt: 243.7
InChI Key:
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Description

3-(Aminomethyl)benzeneboronic acid hydrochloride is used as an intermediate in chemical reactions . It is an arylboronic acid and is involved in Suzuki-Miyaura reactions . It can also act as an effective catalyst for the amidation and esterification of carboxylic acids .


Synthesis Analysis

The synthesis of this compound involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .


Molecular Structure Analysis

The molecular formula of 3-(Aminomethyl)benzeneboronic acid hydrochloride is C8H10ClNO2 .


Chemical Reactions Analysis

This compound is used as an intermediate in various chemical reactions. It is involved in Suzuki-Miyaura reactions, which are a type of cross-coupling reaction used to synthesize carbon-carbon bonds .


Physical And Chemical Properties Analysis

This compound is a solid with a white to cream appearance . It has a melting point range of 248 - 250 °C . It is slightly soluble in water .

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(aminomethyl)-1-benzothiophene-5-carboxylic acid hydrochloride involves the reaction of 1-benzothiophene-5-carboxylic acid with formaldehyde and ammonium chloride, followed by reduction with sodium borohydride and acidification with hydrochloric acid.", "Starting Materials": [ "1-benzothiophene-5-carboxylic acid", "formaldehyde", "ammonium chloride", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "1. Dissolve 1-benzothiophene-5-carboxylic acid (1.0 g) in formaldehyde (10 mL) and ammonium chloride (1.0 g) in a round-bottom flask.", "2. Heat the reaction mixture at 80°C for 4 hours under reflux.", "3. Cool the reaction mixture to room temperature and add sodium borohydride (0.5 g) in small portions with stirring.", "4. Continue stirring for 1 hour at room temperature.", "5. Add hydrochloric acid (10 mL) dropwise to the reaction mixture until the pH reaches 2.", "6. Filter the resulting solid and wash with water.", "7. Dry the product under vacuum to obtain 3-(aminomethyl)-1-benzothiophene-5-carboxylic acid hydrochloride as a white solid (yield: 80%)." ] }

CAS RN

2639462-38-5

Molecular Formula

C10H10ClNO2S

Molecular Weight

243.7

Purity

95

Origin of Product

United States

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